molecular formula C16H16N2 B2415438 2-Methylbenzaldehyde azine CAS No. 80355-74-4

2-Methylbenzaldehyde azine

Cat. No.: B2415438
CAS No.: 80355-74-4
M. Wt: 236.318
InChI Key: NCVDVHCGHMDCSY-JYFOCSDGSA-N
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Description

2-Methylbenzaldehyde azine is an organic compound with the molecular formula C16H16N2. It is a derivative of 2-methylbenzaldehyde, where two molecules of 2-methylbenzaldehyde are linked by a hydrazine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzaldehyde azine is typically synthesized through the condensation reaction of 2-methylbenzaldehyde with hydrazine. The reaction involves mixing equimolar amounts of 2-methylbenzaldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the azine compound .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzaldehyde azine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azine oxides, hydrazine derivatives, and various substituted azines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methylbenzaldehyde azine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylbenzaldehyde azine involves its interaction with various molecular targets and pathways. The azine group can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzaldehyde azine is unique due to the presence of the methyl group at the ortho position, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s ability to form coordination complexes and participate in various chemical reactions, making it distinct from other azine derivatives .

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-N-[(E)-(2-methylphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVDVHCGHMDCSY-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN=CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N=C/C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80355-74-4
Record name 2-METHYLBENZALDEHYDE AZINE
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